molecular formula C16H16N2O3 B3863420 2-hydroxy-N'-(3-methoxybenzylidene)-2-phenylacetohydrazide

2-hydroxy-N'-(3-methoxybenzylidene)-2-phenylacetohydrazide

Cat. No. B3863420
M. Wt: 284.31 g/mol
InChI Key: ALVUNPXWGQINIP-GZTJUZNOSA-N
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Description

The compound “2-hydroxy-N’-(3-methoxybenzylidene)-2-phenylacetohydrazide” is a type of aroylhydrazone . Aroylhydrazones are polydentate organic ligands that form metal complexes of various compositions and structures .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-hydroxy-3-methoxy benzaldehyde with 4-amino-acetophenone oxime . The solution of 2-hydroxy-3-methoxy benzaldehyde was slowly added to the solution of 4-amino-acetophenone oxime in ethanol. The solution was stirred at 328 K for 15 hours, then cooled to room temperature and filtered .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . The crystal structure of these compounds is monoclinic, with a space group of P 2 1 / c .


Chemical Reactions Analysis

Aroylhydrazones of aromatic aldehydes can form metal complexes of various compositions and structures depending on the synthesis conditions and nature of the metal . They also manifest catalytic activity, for example, in the oxidative functionalization of inert alkanes to more valuable organic products .

Future Directions

The future directions for research on “2-hydroxy-N’-(3-methoxybenzylidene)-2-phenylacetohydrazide” and similar compounds could include the synthesis of new metal complexes of these ligands aimed at manufacturing practically important materials based on these complexes . Further studies could also focus on understanding the magnetic properties in these exchange clusters .

properties

IUPAC Name

2-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-5-6-12(10-14)11-17-18-16(20)15(19)13-7-3-2-4-8-13/h2-11,15,19H,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVUNPXWGQINIP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-[(E)-(3-methoxyphenyl)methylideneamino]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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